Spilanthol

描述

Contextualization of Spilanthol as a Bioactive Natural Product

This compound is classified as a bioactive natural product, meaning it is a compound produced by living organisms that exhibits biological activity. ontosight.aithieme-connect.com Its presence in plants like Acmella oleracea underscores the potential of botanical sources as reservoirs of therapeutically relevant molecules. ontosight.ai Research into this compound aims to understand its chemical properties, biological activities, and potential applications in various fields, including pharmaceuticals and cosmetics. ijmfmap.inadipogen.comresearchgate.net The compound's molecular formula is C₁₄H₂₃NO, and it has a molar mass of 221.339 g/mol . scielo.bradipogen.com It is described as a colorless oil with a pungent taste and aroma, soluble in organic solvents but insoluble in water. ontosight.ai

Ethnobotanical Significance and Traditional Medicinal Applications

Plants containing this compound, particularly Acmella oleracea (often referred to as the "toothache plant" or paracress), have a rich history of use in traditional medicine across tropical and subtropical regions, including Africa, Asia, and South America. ijmfmap.innih.govglobalresearchonline.netmskcc.orgnaturmedscientific.comnih.gov The ethnobotanical significance of these plants is closely linked to the presence of this compound and other alkamides, which impart characteristic sensory properties like tingling, numbing, and salivation-inducing effects. scielo.brwikipedia.orgnih.govijpsjournal.com

Traditionally, Spilanthes acmella and Acmella oleracea have been widely used for a variety of ailments. A primary traditional application is for toothache relief, where chewing fresh flower heads or leaves, or placing them in tooth cavities, helps alleviate pain due to the local anesthetic properties attributed to this compound. ijmfmap.inglobalresearchonline.netmskcc.orgnaturmedscientific.comnih.gov Beyond toothaches, traditional uses include treating mouth ulcers, stomatitis, gum infections, and other oral health issues, benefiting from the plant's antiseptic and anti-inflammatory effects. naturmedscientific.comnih.govijpsjournal.com

Other reported traditional applications encompass the treatment of rheumatism, gout, malaria, flu, cough, rabies diseases, tuberculosis, and fungal skin diseases. nih.govglobalresearchonline.netnaturmedscientific.comnih.gov The plant has also been used as a diuretic, an aphrodisiac, and for digestive issues. nih.govmskcc.orgnaturmedscientific.comnih.gov The diverse traditional uses highlight the broad spectrum of biological activities associated with the plant and its main constituent, this compound.

Overview of Current Academic Research Trajectories and Knowledge Gaps

Current academic research on this compound is focused on scientifically validating its traditional uses and exploring novel therapeutic potentials. Research trajectories include detailed investigations into its various pharmacological activities, such as analgesic, anti-inflammatory, antimicrobial, antioxidant, and insecticidal properties. ontosight.aiscielo.brthieme-connect.comadipogen.com

Studies are delving into the mechanisms of action underlying these effects. For instance, research indicates that this compound can exert anti-inflammatory effects by inhibiting nitric oxide production through the downregulation of inducible nitric oxide synthase (iNOS) expression in macrophages. wikipedia.orgmdpi.comnih.gov It has also been shown to interfere with the activation of several transcription factors, including NFκB, which are involved in inflammatory responses. wikipedia.orgmdpi.comnih.govmdpi.combhu.ac.in Research also explores its effects on pain pathways, potentially involving the release of gamma-aminobutyric acid (GABA). scielo.brherbmedpharmacol.com

Furthermore, research is exploring this compound's potential in areas like neuroinflammation, demonstrating its ability to reduce the production of pro-inflammatory cytokines in microglial cells. mdpi.com Its activity against various pests and vectors, supporting its traditional use as an insecticide, is also an active area of research. scielo.bradipogen.comnih.govnih.govjournalijar.comresearchgate.net

Despite the progress, knowledge gaps remain. While many traditional uses have been documented, further well-conducted pharmacological studies are needed to fully understand the efficacy and mechanisms of action for all reported applications. nih.gov The exact mechanisms by which this compound exerts some of its effects are still being elucidated. adipogen.comnih.gov Additionally, research into sustainable production methods for this compound is ongoing due to increasing commercial interest. ijmfmap.inresearchgate.net

Research findings related to this compound's biological activities include:

This table summarizes some of the key biological activities of this compound supported by research findings.

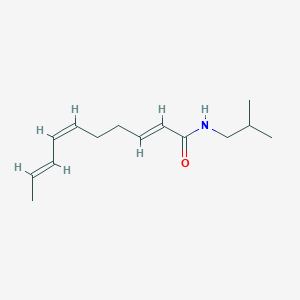

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6-,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOCHUWSGYYSFW-HVWOQQCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\CC/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893963 | |

| Record name | (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25394-57-4 | |

| Record name | Spilanthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25394-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isobutyl-2E-decenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025394574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFFININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9L3S4856 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Phytochemical and Biosynthetic Investigations of Spilanthol

Botanical Sources and Natural Distribution of Spilanthol

This compound is primarily found in plants belonging to the Asteraceae family, particularly within the Heliantheae and Anthemidae tribes. tandfonline.com While over 400 N-alkylamides have been identified across 26 different plant families, this compound's occurrence is strongly associated with specific genera. scielo.br

Occurrence in Acmella Species (e.g., A. oleracea, A. paniculata)

Species within the Acmella genus are well-established sources of this compound. Acmella oleracea L., commonly known as paracress or jambu, is a prominent example. scielo.br this compound has been detected in various parts of A. oleracea, including flowers, leaves, stems, and roots. mdpi.com Another species, Acmella paniculata, has also been identified as containing this compound. researchgate.net Studies on different Acmella species in Taiwan have also confirmed the presence of this compound. scielo.br

Presence in Heliopsis Species (e.g., H. longipes)

This compound, also referred to as affinin when found in Heliopsis species, is a predominant bioactive alkamide in the roots of Heliopsis longipes. unison.mx This species is endemic to central Mexico and is a valuable source of specialized metabolites, particularly in its roots. researchgate.netchilcuague.com The concentration of affinin/spilanthol in H. longipes roots can be significant, reported to be ≥ 1% of the dry weight of root tissue. unison.mx

Identification in Other Plant Genera

Beyond Acmella and Heliopsis, this compound or related alkamides have been identified in other plant genera. These include Welelia parviceps and Acmella ciliata. scielo.brscispace.comresearchgate.net The presence of alkamides, including this compound, has been reported in several genera such as Anacyclus, Artemisia, Echinacea, Salmea, Sanvitalia, and Wedelia. bhu.ac.in

Here is a table summarizing the occurrence of this compound in selected plant species:

| Tribe | Genus | Species | Primary this compound Location | Reference |

| Ecliptinae | Welelia | Welelia parviceps | Not specified | scispace.com |

| Galinsoginae | Acmella | Acmella ciliata | Flower heads, leaves, stem, roots, callus, suspension cultures | scispace.comresearchgate.netresearchgate.net |

| Galinsoginae | Acmella | Acmella oleracea | Flowers, leaves, stems, roots | scielo.brmdpi.com |

| Galinsoginae | Acmella | Acmella oppositifolia | Underground tissue | tandfonline.comunison.mx |

| Galinsoginae | Acmella | Acmella radicans | Not specified | scispace.com |

| Zinniinae | Heliopsis | Heliopsis longipes | Roots | scielo.brunison.mxresearchgate.net |

| Not specified | Spilanthes | Spilanthes americana | Flowers and leaves | scispace.com |

| Not specified | Spilanthes | Spilanthes paniculata | Not specified | journalijar.comijmfmap.in |

| Not specified | Spilanthes | Spilanthes mauritiana | Not specified | bhu.ac.injournalijar.comnih.gov |

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of N-alkylamides, including this compound, involves complex enzymatic pathways within plants. While a detailed, step-by-step elucidation of the complete this compound biosynthetic pathway is an ongoing area of research, a deduced biosynthetic pathway for N-alkylamides in plants has been reconstructed based on various studies. researchgate.net Alkamides are a class of pseudoalkaloid bioactives. bhu.ac.in Research into the biosynthesis of plant natural products often utilizes approaches like chemoproteomics to identify functional proteins involved in these pathways. frontiersin.org Understanding these pathways is crucial for potential metabolic engineering efforts aimed at enhancing this compound production. nih.gov

Biotechnological Production and In Vitro Cultivation of this compound

Due to the increasing demand for this compound and the limitations of relying solely on field-grown plants (such as seasonal variations, environmental fluxes, and potential depletion of natural populations), biotechnological approaches, particularly in vitro cultivation, are being explored as promising alternatives for consistent and stable this compound production. journalijar.comijmfmap.injournalijar.com

Development of Plant Tissue and Cell Culture Systems

Plant tissue and cell culture systems offer controlled environments for the production of secondary metabolites like this compound. researchgate.netjournalijar.com Several studies have focused on establishing in vitro cultures for this compound production in Acmella and Spilanthes species. mdpi.comjournalijar.comijmfmap.injournalijar.comnih.gov

Research has demonstrated the accumulation of this compound in leaves of in vitro grown plants of Spilanthes acmella. journalijar.comnih.gov Efficient methods, such as HPLC-MS, have been developed for the identification and quantitative estimation of this compound in these cultures. journalijar.com Notably, some studies have reported significantly higher this compound production in leaf disc derived plants compared to field-grown plants. journalijar.com

Cell suspension cultures have also been explored for this compound biosynthesis and production. researchgate.netnih.gov Studies have investigated factors influencing biomass growth and this compound production in these cultures, including nutrient consumption, agitation speed, and pH. nih.gov Supplementation of the culture medium with specific carbon sources, such as sucrose (B13894), has shown higher this compound production compared to others like glucose or fructose. nih.gov

Elicitation, using biotic and abiotic elicitors, has been attempted to enhance this compound production in cell suspension cultures of species like Acmella ciliata. researchgate.netresearchgate.net These studies have shown significant increases in this compound yield upon treatment with elicitors such as yeast extract and methyl jasmonate. researchgate.netresearchgate.net

Here is a table summarizing some findings on this compound production in in vitro cultures:

| Culture Type | Plant Species | Explant Source | Medium Components (Examples) | Key Finding | Reference |

| In vitro plants | Spilanthes acmella | Leaf disc | MS medium + growth regulators | Higher this compound production compared to field-grown plants | journalijar.com |

| Callus cultures | Spilanthes acmella | Leaf disc | Not specified | Accumulated low amount of this compound | journalijar.com |

| Cell suspension cultures | Spilanthes acmella | Not specified | MS medium + sucrose | This compound production observed to be growth associated; highest with sucrose | nih.gov |

| Cell suspension cultures | Acmella ciliata | Leaf | MS medium + BA and NAA | This compound detected in harvested cells; production enhanced by elicitors | researchgate.netresearchgate.net |

| Hairy root cultures | Spilanthes acmella | Nodal segments | Not specified | Potential for rapid and mass production of this compound | afjbs.com |

The development of hairy root cultures through Agrobacterium rhizogenes mediated transformation has also been investigated as a potential method for in vitro this compound production in Spilanthes acmella. afjbs.com This technique offers the possibility of rapid and mass production of this compound independent of seasonal and geographical factors. afjbs.com

Optimization of Culture Media and Growth Regulators for Enhanced this compound Accumulation

In vitro culture techniques offer a controlled environment for the production of secondary metabolites like this compound, mitigating the variability associated with environmental factors in field cultivation. researchgate.netjournalijar.com Optimizing the composition of culture media, including the type and concentration of plant growth regulators, mineral salts, and carbon sources, is crucial for enhancing this compound accumulation in vitro. iitg.ac.in

Studies have investigated the effects of various growth regulators on this compound production in Spilanthes acmella tissue cultures. Murashige and Skoog (MS) basal medium is commonly used as a base medium. iitg.ac.iniitg.ac.in The addition of cytokinins and auxins, such as N6-benzylaminopurine (BAP), Thidiazuron (TDZ), Kinetin, α-naphthalene acetic acid (NAA), Indole-3-acetic acid (IAA), 2,4-dichlorophenoxyacetic acid (2,4-D), and p-chlorophenoxyacetic acid (pCPA), has been explored to induce regeneration and influence this compound content. iitg.ac.in

Research indicates that the type and concentration of growth regulators significantly impact the morphogenic response of explants and subsequent this compound accumulation. For instance, leaf disc cultures showed no response in the absence of growth regulators. iitg.ac.in Specific combinations and concentrations have been found to favor either callus formation or shoot differentiation. iitg.ac.in

Benzyladenine (BA) has been shown to significantly affect this compound accumulation in S. oleracea in vitro cultures. Aerial parts of plants exposed to 2.22 and 4.44 mM BA exhibited increased this compound contents. academicjournals.orgacademicjournals.org Basal calli grown in medium with 4.44 mM BA also showed increased this compound content. academicjournals.orgacademicjournals.org

The carbon source in the culture medium also plays a role. In one study, sucrose supplementation resulted in the highest production of this compound in cell suspension cultures of Spilanthes acmella, followed by glucose. nih.gov Fructose-containing medium did not result in detectable this compound. nih.gov

Elicitation, using biotic and abiotic compounds, is another strategy explored to trigger the synthesis and accumulation of secondary metabolites in cell cultures. journalijar.com Studies have shown that elicitation can significantly increase this compound production in cell suspension cultures. researchgate.net For example, yeast extract (a biotic elicitor) and methyl jasmonate (MeJA, an abiotic elicitor) have been shown to enhance this compound production in Acmella ciliata cell suspension cultures. researchgate.net

Table 1 summarizes some findings on the effect of growth regulators and carbon sources on this compound production in vitro.

Table 1: Effect of Selected Factors on In Vitro this compound Accumulation

| Factor | Specific Condition/Concentration | Effect on this compound Accumulation | Source |

| Growth Regulator (BA) | 2.22 mM | Increased Relative Area (37.3%) | academicjournals.orgacademicjournals.org |

| Growth Regulator (BA) | 4.44 mM | Increased Relative Area (39.1%) | academicjournals.orgacademicjournals.org |

| Carbon Source | Sucrose | Highest production (91.4 µg/g DW) | nih.gov |

| Carbon Source | Glucose | Lower production (56.8 µg/g DW) | nih.gov |

| Carbon Source | Fructose | Not detected | nih.gov |

| Elicitor (Yeast Extract) | 24 hrs exposure | Up to 34.61-fold increase | researchgate.net |

| Elicitor (Methyl Jasmonate) | 72 hrs treatment | Up to 41.02-fold increase | researchgate.net |

Comparison of In Vitro Production to Field-Grown Plant Material

Comparisons between this compound production in in vitro cultures and field-grown plants of Spilanthes acmella have yielded promising results for tissue culture. Studies have reported significantly higher this compound production in in vitro derived plants compared to field-grown plants. ijmfmap.injournalijar.comiitg.ac.innih.gov

In one study, leaves of in vitro plants derived from leaf discs showed a this compound content of 3294.36 ± 12.4 µg/g DW, which was significantly higher than the 2703.66 ± 9.6 µg/g DW found in the leaves of field-grown mother plants. journalijar.comiitg.ac.in Callus cultures established from leaf discs in the same study accumulated a lower amount of this compound (998.03 ± 15.6 µg/g DW), supporting the observation that differentiated or organized cells and organs generally produce more secondary metabolites than dedifferentiated cells in culture. journalijar.comiitg.ac.in

Another study on S. oleracea found that higher this compound production (58.5% relative area) was obtained from the leaves and stems of plants grown in liquid medium for up to 90 days, compared to field-grown plants. academicjournals.orgacademicjournals.org However, when these in vitro plants with high this compound content were transferred to field conditions, the this compound content decreased significantly (4.0%). academicjournals.orgacademicjournals.org

While flowers are generally reported to have higher this compound content in field-grown plants compared to other tissues, in vitro culture of leaves and stems has demonstrated the potential for high this compound accumulation. academicjournals.orgacademicjournals.org

Table 2 presents a comparison of this compound content in different plant materials.

Table 2: Comparison of this compound Content in In Vitro and Field-Grown Plant Material

| Plant Material Source | This compound Content (µg/g DW) | Notes | Source |

| In vitro plants (leaf disc derived leaves) | 3294.36 ± 12.4 | Significantly higher than field-grown | ijmfmap.injournalijar.comiitg.ac.in |

| Field-grown plants (leaves) | 2703.66 ± 9.6 | journalijar.comiitg.ac.in | |

| In vitro callus (leaf disc derived) | 998.03 ± 15.6 | Lower than in vitro plants and field | ijmfmap.injournalijar.comiitg.ac.in |

| In vitro plants (leaves and stems, liquid medium) | 58.5% Relative Area | After 90 days in culture | academicjournals.orgacademicjournals.org |

| Field-grown plants (leaves and stems) | 4.0% Relative Area | After transfer from in vitro to field | academicjournals.orgacademicjournals.org |

These findings highlight the potential of in vitro culture as a method for consistent and potentially higher this compound production compared to traditional cultivation, although maintaining high levels upon transfer to field conditions remains a challenge. academicjournals.orgacademicjournals.org

This compound, a prominent N-alkylamide found primarily in Acmella oleracea, is a compound of significant interest due to its diverse biological properties. Its accurate analysis and quantification are crucial for research and potential applications. This requires sophisticated methodologies for both its extraction and isolation from plant matrices, as well as advanced analytical techniques for its identification and quantification.

Advanced Methodologies for Spilanthol Analysis

State-of-the-Art Analytical and Quantification Techniques

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, DAD)

High-Performance Liquid Chromatography (HPLC) coupled with various detection systems, particularly Ultraviolet (UV) and Diode Array Detection (DAD), is a widely employed technique for the analysis of spilanthol in plant extracts and formulations. This method allows for the separation, identification, and quantification of this compound from complex matrices.

HPLC methods for this compound analysis typically utilize reversed-phase C18 columns for separation scielo.brresearchgate.netresearchgate.net. Mobile phases often consist of mixtures of acetonitrile (B52724) and water or ethanol (B145695) and water, employed in either isocratic or gradient elution modes scielo.brresearchgate.netnih.govresearchgate.net.

UV and DAD detectors are commonly used due to this compound's chromophoric properties, allowing for detection in the UV range. This compound exhibits a maximum UV absorption around 228.5 nm scielo.br. Quantification is frequently performed at specific wavelengths such as 230 nm or 237 nm scielo.brnih.govmdpi.com. DAD provides a full UV-Vis spectrum, which is valuable for peak purity assessment and the identification of co-eluting compounds nih.govmdpi.com.

Different HPLC methods have been developed and validated for this compound quantification, demonstrating varying chromatographic parameters and retention times. For instance, one isocratic method using a mobile phase of 93:7 acetonitrile:water (v/v) at a flow rate of 0.5 mL/min reported a this compound retention time of 7.34 min scielo.brresearchgate.net. Another isocratic method using acetonitrile:water (1:1, v/v) at 0.2 mL/min showed a retention time of 4.97 min scielo.brresearchgate.net. Gradient elution programs are also utilized, often starting with a low organic phase concentration and increasing over time to elute this compound and other compounds nih.gov.

HPLC-DAD is also employed for the relative quantification and purity determination of this compound in purification fractions. For example, in one study, DAD-UV detection was performed from 190 to 500 nm, with this compound quantification at 230 nm and purity determination at 210 nm mdpi.com. The purest fractions in this study showed high percentages of this compound in relative distribution mdpi.com.

The sensitivity and accuracy of HPLC methods for this compound quantification have been reported. A sensitive HPLC-MS/MS method, used for confirmation of results from an NMR quantification protocol, demonstrated a limit of quantification (LOQ) of 1 ng/mL, precision with RSD lower than 7%, and accuracy with RE lower than 7.5% researchgate.netnih.govthieme-connect.com.

Data from various studies highlight the application of HPLC-UV/DAD for quantifying this compound in different plant parts and extracts.

| Sample Type | Detection Method | Wavelength (nm) | This compound Content | Source |

| in vitro plant leaves | HPLC-UV | 237 | 3294 µg/g dry weight | scielo.br |

| in vivo plant leaves | HPLC-UV | 237 | 2704 µg/g dry weight | scielo.br |

| Leaf-disk derived callus | HPLC | UV | 998.03 ± 15.6 µg/g DW | researchgate.net |

| Leaves of in vitro plants | HPLC | UV | 3294.36 ± 12.4 µg/g DW | researchgate.net |

| Field-grown mother plants | HPLC | UV | Comparable to in vitro | researchgate.net |

| Ethanolic extract of flowers | HPLC | UV | 84.52 mg/g dry weight (highest recorded) | researchgate.net |

| NADES extract (ChCl/P, 1:2, +20% water) | HPLC-DAD | 230 | 244.58 µg/mL | nih.govresearchgate.net |

| Ethanolic extract | HPLC-DAD | 230 | 245.93 µg/mL | nih.govresearchgate.net |

HPLC-DAD-ESI-MS techniques have also been employed for both qualitative and quantitative analysis of this compound and other N-alkylamides in Acmella oleracea extracts, providing detailed structural information through mass spectrometry nih.govnih.govufpa.br.

Assessment of this compound Stability and Degradation Kinetics

The stability of this compound is a critical factor for its application in various products, including pharmaceuticals and cosmetics. Studies have investigated the stability of this compound under different conditions, identifying potential degradation pathways and products.

This compound is known to be sensitive to light and air and should ideally be stored under inert conditions to prevent degradation evitachem.com. The molecule contains an amide group and unsaturated bonds, making it susceptible to hydrolysis and oxidation evitachem.comgoogle.com.

Hydrolysis of the amide group can occur under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines evitachem.com. The kinetic potential of degradation by hydrolysis and subsequent oxidation is directly related to pH google.com. The non-ionized form of this compound, which predominates at physiological pH, is considered less susceptible to degradation and thus more stable google.com.

Oxidation primarily affects the unsaturated bonds in this compound evitachem.com. Studies have shown that oxidation by air can yield (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide as a degradation product researchgate.netnih.govthieme-connect.comthieme-connect.com. This compound was also identified as a main degradation product when this compound was subjected to UV-B irradiation in various solvents nih.gov. Other identified degradation products from UV-B irradiation include 6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide and 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide nih.gov.

The solvent used can influence the photostability of this compound. In one study investigating UV-B irradiation, the photostability of N-alkylamides, including this compound, in Acmella oleracea extract decreased in the following order of solvents: methanol (B129727) > ethanol > saline solution > water nih.gov.

Storage conditions also play a significant role in this compound stability. While this compound has been shown to be stable in ethanolic extracts for over six months when stored at room temperature, its stability in other matrices and under different conditions varies researchgate.netplos.org. For instance, mucoadhesive films containing Acmella oleracea extract showed no significant degradation of this compound after 120 days of storage at 40°C, with the pH remaining stable plos.org.

Thermal degradation is another factor to consider during extraction and processing. Using lower temperatures during extraction can help eliminate the risk of thermal degradation of this compound thieme-connect.com. Supercritical fluid extraction (SFE) has shown better oxidative stability results compared to Soxhlet extraction, attributed to the use of moderate temperatures researchgate.net.

Assessing this compound stability often involves monitoring its concentration over time under accelerated or real-time storage conditions using quantitative analytical methods like HPLC-UV/DAD or HPLC-MS/MS thieme-connect.complos.orguncg.edu. Degradation kinetics can be studied by analyzing samples at various time points to monitor the decrease in this compound concentration and the appearance of degradation products uncg.edu.

| Degradation Pathway | Conditions | Identified Degradation Products | Source |

| Hydrolysis | Acidic or basic conditions | Corresponding carboxylic acids and amines | evitachem.com |

| Oxidation | Air | (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide | researchgate.netnih.govthieme-connect.comthieme-connect.com |

| Photo-oxidation | UV-B irradiation (in various solvents) | (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide, 6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide, 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide | nih.govthieme-connect.com |

| Thermal Degradation | High temperatures (e.g., during extraction) | Not specifically identified products in sources, but risk is noted. | thieme-connect.comresearchgate.net |

Further research is needed to develop strategies for enhancing the stability and bioavailability of this compound for effective applications evitachem.com.

Pharmacological and Biological Activities of Spilanthol: Mechanistic and Efficacy Studies

Modulation of Inflammatory Processes

Cellular and Molecular Mechanisms of Anti-inflammatory Action

Spilanthol has been demonstrated to exert anti-inflammatory effects through the modulation of various cellular and molecular targets involved in the inflammatory cascade. Research indicates that its mechanisms of action primarily involve the suppression of pro-inflammatory mediator production, downregulation of key inducible enzymes, regulation of critical signaling pathways, and impact on inflammatory cytokines, chemokines, adhesion molecules, and specific transcription factors. These effects have been observed in various cell types, including macrophages and endothelial cells, often in response to inflammatory stimuli such as lipopolysaccharide (LPS).

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide)

A significant aspect of this compound's anti-inflammatory activity is its ability to inhibit the production of pro-inflammatory mediators, notably Nitric Oxide (NO). Studies consistently show that this compound treatment leads to a reduction in NO levels in activated cells, such as LPS-stimulated RAW 264.7 macrophages. wikipedia.orgnih.govwikipedia.org This inhibition of NO production is a key mechanism by which this compound mitigates inflammatory responses.

Downregulation of Inducible Enzymes (e.g., iNOS, COX-2, LOX)

This compound has been shown to downregulate the expression and activity of inducible enzymes central to inflammation, including inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). Multiple studies report that this compound treatment reduces both the mRNA and protein levels of iNOS and COX-2 in LPS-stimulated macrophages. wikipedia.orgnih.govwikipedia.org The suppression of iNOS directly correlates with the observed reduction in NO production, while the downregulation of COX-2 leads to decreased production of prostaglandins, such as PGE2, another important inflammatory mediator. wikipedia.org

Regulation of Key Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound are closely linked to its modulation of crucial intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Research indicates that this compound inhibits the activation of NF-κB, a key transcription factor regulating the expression of numerous pro-inflammatory genes. This inhibition often involves preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation. wikipedia.orgnih.govwikipedia.org Furthermore, this compound has been shown to suppress the activation of MAPK kinases, including ERK, JNK, and p38, which are also critical components of inflammatory signaling cascades. wikipedia.orgnih.govwikipedia.org

Impact on Adhesion Molecules (e.g., ICAM-1) and Specific Transcription Factors (e.g., ATF4, FOXO1, IRF1, ETS1, AP-1, Smad)

Beyond its effects on NF-κB and MAPK, this compound also influences the expression of adhesion molecules and the activity of other specific transcription factors involved in inflammation. This compound has been reported to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1), which plays a crucial role in the adhesion and transmigration of leukocytes to inflammatory sites. wikipedia.org Furthermore, transcription factor array experiments and other studies have revealed that this compound can inhibit the activation of several transcription factors, including Activating Transcription Factor 4 (ATF4), Forkhead Box O1 (FOXO1), Interferon Regulatory Factor 1 (IRF1), ETS Proto-Oncogene 1 (ETS1), Activator Protein 1 (AP-1), and Smad proteins. wikipedia.org The modulation of these factors contributes to the broader regulatory effects of this compound on inflammatory gene expression.

| Name | Identifier Type | Identifier | Notes |

| This compound | PubChem CID | 5353001 | |

| Nitric Oxide | PubChem CID | 145068 | |

| Inducible Nitric Oxide Synthase (iNOS) | Protein | - | Enzyme |

| Cyclooxygenase-2 (COX-2) | Protein | - | Enzyme |

| Lipoxygenase (LOX) | Protein | - | Enzyme |

| Nuclear Factor-kappa B (NF-κB) | Protein Complex | - | Transcription factor complex/pathway |

| Mitogen-Activated Protein Kinase (MAPK) | Protein Family | - | Signaling pathway |

| Tumor Necrosis Factor-alpha (TNF-α) | Protein | - | Cytokine |

| Interleukin-1 beta (IL-1β) | Protein | - | Cytokine |

| Interleukin-6 (IL-6) | Protein | - | Cytokine |

| Monocyte Chemoattractant Protein-1 (MCP-1) / C-C motif chemokine 2 | UniProt ID | P13500 | Chemokine |

| Intercellular Adhesion Molecule 1 (ICAM-1) | Protein | - | Adhesion molecule |

| Activating Transcription Factor 4 (ATF4) | Protein | - | Transcription factor |

| Forkhead Box O1 (FOXO1) | Protein | - | Transcription factor |

| Interferon Regulatory Factor 1 (IRF1) | Protein | - | Transcription factor |

| ETS Proto-Oncogene 1 (ETS1) | Protein | - | Transcription factor |

| Activator Protein 1 (AP-1) | Protein Complex | - | Transcription factor complex |

| Smad | Protein Family | - | Signaling pathway/transcription factors |

Preclinical Efficacy in Inflammatory Disease Models

This compound has demonstrated promising anti-inflammatory effects in both in vitro cellular assays and in vivo animal models, suggesting its potential as a therapeutic agent for inflammatory conditions.

In Vitro Cellular Models

Studies utilizing various cellular models have elucidated this compound's ability to modulate inflammatory responses at the cellular level. In lipopolysaccharide (LPS) and interferon-gamma (IFNγ)-stimulated RAW 264.7 macrophage cells, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce the production of nitric oxide (NO) nih.govnih.govresearchgate.net. This inhibition of iNOS and NO release is a key mechanism by which this compound attenuates inflammatory mediators nih.gov. Furthermore, this compound has been reported to suppress inflammatory transcription factors in macrophages researchgate.net.

In human lung epithelial A549 cells stimulated with interleukin-1 beta (IL-1β), this compound reduced the expression of pro-inflammatory cytokines such as prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) researchgate.net. It also decreased the expression of monocyte chemoattractant protein-1 (MCP-1) and intercellular adhesion molecule 1 (ICAM-1) by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways researchgate.net.

While primarily known for its anti-inflammatory effects in immune and epithelial cells, this compound's impact on other cell types relevant to inflammation has also been explored. Studies involving 3T3-L1 adipocytes have investigated the effects of plant extracts containing alkylamides, including this compound, in the context of adipogenesis and potential links to inflammation in adipose tissue researchgate.net.

The in vitro findings highlight this compound's capacity to interfere with key inflammatory pathways, including the reduction of pro-inflammatory mediators and the modulation of transcription factors and signaling cascades.

In Vivo Animal Models

The anti-inflammatory efficacy of this compound has been further supported by studies conducted in various in vivo animal models of inflammatory diseases. This compound has demonstrated anti-inflammatory effects in mouse models of dermatitis, pancreatitis, and intestinal mucositis researchgate.netresearchgate.netresearchgate.net.

In a mouse model of irritant contact dermatitis induced by phorbol (B1677699) 12-myristate 13-acetate, this compound was found to markedly relieve the symptoms and histological signs of acute inflammation researchgate.net. In a model of acute pancreatitis, this compound reduced leukocyte migration, indicating a reduction in the inflammatory cellular infiltration researchgate.net.

Studies on intestinal mucositis induced by 5-fluorouracil (B62378) (5-FU) in mice showed that daily administration of this compound significantly lowered the severity of the condition researchgate.net. This was evidenced by a reduction in histopathological changes and an increase in villus height in the intestinal tissue researchgate.net. A decrease in myeloperoxidase activity, an indicator of neutrophil infiltration and inflammation, was also observed in this compound-treated animals researchgate.net.

These in vivo studies provide evidence for the therapeutic potential of this compound in ameliorating the severity of inflammatory conditions affecting the skin, pancreas, and intestinal tract.

Neuropharmacological Modulations

This compound is also recognized for its neuropharmacological properties, particularly its analgesic and antinociceptive effects, which are mediated through interactions with various neurotransmitter systems and ion channels.

Analgesic and Antinociceptive Mechanisms

The pain-relieving effects of this compound have been investigated, revealing complex mechanisms involving modulation of neuronal signaling.

Interactions with Neurotransmitter Systems

Research suggests that the analgesic and antinociceptive effects of this compound may involve the activation of several neurotransmitter systems, including the opioidergic, serotoninergic, and GABAergic systems nih.govresearchgate.netscielo.brresearchgate.netresearchgate.net. Studies have indicated that this compound can lead to an increased release of gamma-aminobutyric acid (GABA) scielo.brresearchgate.net, a major inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic signaling may contribute to its pain-relieving properties.

The involvement of opioidergic and serotoninergic pathways suggests that this compound's effects may extend to modulating pain perception through descending inhibitory pathways in the nervous system nih.govresearchgate.netresearchgate.net.

Involvement of Ion Channels and Signaling Pathways

This compound's neuropharmacological effects are also linked to its interactions with various ion channels and associated signaling pathways. The nitric oxide-K+ channels pathway has been proposed to be involved in the mechanism of action of this compound's antinociceptive effects nih.govscielo.brresearchgate.net. This pathway may involve K+ channel opening facilitated by nitric oxide (NO)-induced cyclic guanosine (B1672433) monophosphate (cGMP) production nih.gov.

Interactions with transient receptor potential vanilloid type 1 (TRPV1) receptors have also been reported researchgate.netresearchgate.netresearchgate.net. TRPV1 channels are involved in the detection and transmission of pain signals, and their modulation by this compound could contribute to its analgesic effects. Additionally, some studies suggest potential interactions with other channels, such as TRPA1 receptors and voltage-gated Na+ channels researchgate.net. While research on the direct interaction of this compound with two-pore domain potassium (K2P) channels is ongoing, K2P channels are recognized as important regulators of neuronal excitability and potential targets for analgesics nih.gov.

The modulation of these ion channels and signaling pathways underscores the multifaceted nature of this compound's neuropharmacological actions, contributing to its observed analgesic and antinociceptive properties.

Neuroprotective and Anti-neuroinflammatory Effects

Research indicates that this compound possesses neuroprotective and anti-neuroinflammatory properties, which are crucial in the context of neurodegenerative diseases. scielo.br

Chronic neuroinflammation and microglial activation are recognized hallmarks in the progression of many neurodegenerative diseases. mdpi.com Studies using LPS-induced BV-2 microglial cells, a common in vitro model for neuroinflammation, have demonstrated this compound's potential to reduce the production of pro-inflammatory cytokines and mediators. mdpi.comresearchgate.netresearchgate.netunibo.it Specifically, treatment with this compound has been shown to significantly decrease the release of nitric oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in activated microglial cells. mdpi.comresearchgate.net For instance, one study reported that this compound at concentrations of 100 µM and 50 µM significantly reduced TNF-α release by 33.64% and 18.42%, respectively, compared to the LPS-induced group. mdpi.com Similarly, IL-6 expression was significantly inhibited by 49.75% at 100 µM and 37.82% at 50 µM. mdpi.com Concentration-dependent declines in NO levels were also observed, with 100 µM and 50 µM this compound decreasing nitrite (B80452) concentrations by 38.59% and 31.3%, respectively, in LPS-only stimulated cells. mdpi.com These findings suggest that this compound can mitigate neuroinflammation by attenuating the activation of microglia and the subsequent release of inflammatory molecules. mdpi.comresearchgate.net

Here is a summary of the effects of this compound on pro-inflammatory mediators in LPS-induced BV-2 microglial cells:

| Mediator | This compound Concentration | Reduction (%) (vs. LPS-induced) |

| TNF-α | 100 µM | 33.64 |

| TNF-α | 50 µM | 18.42 |

| IL-6 | 100 µM | 49.75 |

| IL-6 | 50 µM | 37.82 |

| NO | 100 µM | 38.59 |

| NO | 50 µM | 31.30 |

The Toll-like receptor (TLR) signaling pathway, particularly TLR4, plays a predominant role in microglial activation and neuroinflammation. mdpi.com Network pharmacology analysis predicts that this compound attenuates neuroinflammation by suppressing the TLR signaling pathway. mdpi.comresearchgate.net Molecular docking and dynamics simulations have further demonstrated robust binding affinities between this compound and key proteins within the TLR4 pathway. mdpi.comresearchgate.net This suggests a potential mechanism by which this compound exerts its anti-neuroinflammatory effects, specifically by interfering with the signaling cascade initiated by TLR4 activation. mdpi.com

Beyond its anti-inflammatory effects, this compound has also been reported to influence central nervous system functions related to neuronal excitability and behavior. One study indicated that this compound was able to modify anxiety behavior and decrease the duration of clonic and tonic seizures induced by pentylenetetrazole (PTZ) in experimental models. scielo.brresearchgate.net This suggests a potential anticonvulsant effect and anxiolytic-like properties, although the precise mechanisms underlying these effects require further investigation. scielo.brresearchgate.net

Suppression of Toll-like Receptor Signaling Pathways (e.g., TLR4)

Blood-Brain Barrier Permeability and Central Nervous System Effects

For a compound to exert significant effects within the central nervous system (CNS), it must be able to cross the blood-brain barrier (BBB). researchgate.net this compound has demonstrated the ability to penetrate the blood-brain barrier. scielo.brresearchgate.netwikipedia.orgugent.bewu.ac.thexlibrisgroup.com In vitro studies using Caco-2 cell monolayers and in vivo studies in rats and mice have investigated the permeability of this compound across biological barriers, including the BBB. researchgate.net Results indicate that this compound can cross the Caco-2 cell monolayer and exhibits significant intestinal absorption in rats after oral administration. researchgate.net Furthermore, a highly significant influx of this compound into the brains of mice was observed after intravenous injection, with a high unidirectional influx rate constant. researchgate.net This permeability supports the potential for this compound to reach the CNS and exert effects such as its observed impact on seizure activity and potential neuroprotective actions. scielo.brresearchgate.netresearchgate.net

Antimicrobial and Antiparasitic Efficacy

This compound and extracts containing it have demonstrated efficacy against a range of microorganisms and parasites. scielo.brgoogle.com

This compound exhibits significant antimicrobial activity against various pathogens, including both bacteria and fungi. google.comThis compound.com.plmdpi.com Its antibacterial properties have been reported against a range of bacteria, including Staphylococcus aureus, Escherichia coli, Streptococcus mutans, and Salmonella typhi. mdpi.cominformaticsjournals.co.inresearchgate.net Studies suggest that this compound may exert its antibacterial effects by disrupting the bacterial cell membrane. mdpi.com For instance, formulations containing this compound have shown strong antibacterial potential against bacteria implicated in skin infections, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with observed zones of inhibition in experimental settings. mdpi.com

In addition to its antibacterial effects, this compound also possesses antifungal activity. scielo.brgoogle.comThis compound.com.plinformaticsjournals.co.insciencescholar.usresearchgate.net It has been found to be effective against various fungal species, including Fusarium oxysporum, Trichophyton mentagrophytes, Aspergillus parasiticus, and Candida albicans. scielo.brsciencescholar.usresearchgate.netnih.gov Studies have shown that this compound can inhibit the growth of these fungi and, in the case of Aspergillus parasiticus, can also inhibit aflatoxin production by downregulating key genes in the aflatoxin biosynthetic pathway. nih.gov In vitro experiments have demonstrated this compound's antifungal activity against Candida albicans, a common cause of fungal infections. researchgate.net

Here is a table summarizing some of the reported antimicrobial activities of this compound:

| Microbial Type | Specific Organisms Reported |

| Bacteria | Staphylococcus aureus, Escherichia coli, Streptococcus mutans, Salmonella typhi, Klebsiella pneumoniae, Streptococcus pyogens, Corynebacterium diphtheria, Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosa, Proteus mirabilis mdpi.cominformaticsjournals.co.inresearchgate.net |

| Fungi | Fusarium oxysporum, Trichophyton mentagrophytes, Aspergillus parasiticus, Candida albicans, Saccharomyces cerevisiae scielo.brinformaticsjournals.co.insciencescholar.usresearchgate.netnih.gov |

Larvicidal and Insecticidal Properties

This compound has demonstrated significant larvicidal and insecticidal properties against various insect pests and disease vectors, including mosquitoes such as Anopheles, Culex, and Aedes species, as well as Plutella xylostella and Periplaneta americana. nih.govscielo.brresearchgate.netnih.govajesjournal.com

Studies have shown that this compound can cause high mortality rates in mosquito larvae, eggs, and pupae, even at relatively low concentrations. scielo.brresearchgate.netajesjournal.comunibo.it For instance, a concentration of 7.5 ppm of this compound resulted in 100% mortality of eggs, larvae, and pupae of Anopheles, Culex, and Aedes mosquitoes. scielo.brajesjournal.com Another study reported an LC₅₀ of 7.6 ppm for acetylenic 2-phenylethylamides (including this compound) against Aedes aegypti larvae. researchgate.net this compound isolated from Heliopsis longipes roots showed LC₅₀ values of 4.2 mg/L and 7.3 mg/L against 3rd instar larvae of Anopheles albimanus and Aedes aegypti, respectively. unibo.it

The mechanism of action for this compound's insecticidal effects is not yet fully elucidated, but it appears to target the insect nervous system, leading to abnormal movements and uncoordinated muscular activity. nih.govresearchgate.netajesjournal.comunibo.it Rapid mortality observed in larvae suggests that this compound may disrupt processes like histolysis and histogenesis. nih.govajesjournal.comunibo.it Electrophysiological studies on cockroaches indicated immediate hyperexcitation followed by complete inhibition of cercal nerve activity. nih.gov The presence of unsaturated moieties in this compound's aliphatic chain has been proposed as crucial for its insecticidal activity. unibo.it

Larvicidal Activity of this compound against Mosquitoes

| Mosquito Species | Stage | Concentration | Effect | Reference |

| Anopheles, Culex, Aedes | Eggs, Larvae, Pupae | 7.5 ppm | 100% mortality | scielo.brajesjournal.com |

| Aedes aegypti | Larvae | 7.6 ppm (LC₅₀) | Mortality | researchgate.net |

| Anopheles albimanus | 3rd instar larvae | 4.2 mg/L (LC₅₀) | Toxicity | unibo.it |

| Aedes aegypti | 3rd instar larvae | 7.3 mg/L (LC₅₀) | Toxicity | unibo.it |

| Culex quinquefasciatus | 3rd instar larvae | 3.1 μL/L (LC₅₀) | Mortality | unibo.it |

Antimalarial Activity against Plasmodium Species

This compound has demonstrated antimalarial activity against Plasmodium falciparum and Plasmodium yoelii yoelii. nih.govresearchgate.net Studies have shown that this compound can inhibit the growth of P. falciparum strains, including chloroquine-resistant ones, in vitro. nih.govresearchgate.net

In vitro studies showed this compound had an IC₅₀ of 16.5 μg/mL against Plasmodium falciparum strain PFB and an IC₅₀ of 5.8 μg/mL against the chloroquine-resistant P. falciparum K1 strain. nih.govresearchgate.net In vivo investigations using mice infected with P. yoelii yoelii 17XNL revealed that this compound at a low concentration of 5 mg/kg reduced parasitemia by 59%. nih.govresearchgate.net

In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

| Plasmodium falciparum Strain | IC₅₀ (μg/mL) | Reference |

| PFB | 16.5 | nih.govresearchgate.net |

| K1 (chloroquine-resistant) | 5.8 | nih.govresearchgate.net |

Antischistosomal Effects in Schistosoma mansoni Infection Models

Research indicates that this compound possesses antischistosomal activity against Schistosoma mansoni. researchgate.netnih.govresearchgate.net In vitro studies have shown that this compound can cause mortality and morphological alterations in adult schistosomes. researchgate.netnih.gov

Ex vivo studies demonstrated that this compound caused mortality of adult schistosomes with an EC₅₀ value of 27.8 μM. nih.gov Preclinical studies using murine models of patent S. mansoni infection showed that oral administration of this compound at 400 mg/kg resulted in significant reductions in worm burden (approximately 42%). nih.gov Furthermore, this compound exhibited notable effects on the oogram, leading to a decrease in egg burden and the number of immature eggs by over 80%. nih.gov It also promoted significant reductions in hepato- and splenomegaly in infected mice. nih.gov

In Vitro and In Vivo Antischistosomal Effects of this compound against Schistosoma mansoni

| Study Type | Model/Stage | Concentration/Dose | Effect | Reference |

| In vitro | Adult S. mansoni | 27.8 μM (EC₅₀) | Mortality, morphological alterations | nih.gov |

| In vivo | Patent S. mansoni infection (murine model) | 400 mg/kg (oral) | ~42% reduction in worm burden, >80% reduction in egg burden and immature eggs, reduced hepato- and splenomegaly | nih.gov |

Antioxidant and Chemopreventive Activities

This compound and extracts containing it have demonstrated antioxidant and antimutagenic activities, suggesting potential chemopreventive properties. nih.govscielo.brresearchgate.netproquest.commdpi.comresearchgate.netnih.govmzu.edu.in

Antimutagenic Potential

This compound has shown antimutagenic activity, demonstrated by its ability to reduce mutations induced by certain substances. nih.govscielo.brresearchgate.net Studies using Salmonella typhimurium strains have provided evidence for this effect. nih.govscielo.brresearchgate.net

Specifically, this compound was shown to reduce frameshift mutations induced by 2-aminoanthracene (B165279) (2AA) and norfloxacin-induced mutations in Salmonella typhimurium strains TA98 and TA102. nih.govscielo.brresearchgate.net At concentrations of 25 and 50 µ g/plate , this compound significantly reduced the frameshift mutations generated by 2AA (40%) and the oxidative DNA damage linked to norfloxacin (B1679917) (37–50%). scielo.br

Antimutagenic Effects of this compound in Salmonella typhimurium

| Mutagen | Salmonella typhimurium Strain | This compound Concentration (µ g/plate ) | Effect on Mutations/DNA Damage | Reference |

| 2-aminoanthracene (2AA) | TA98, TA102 | 25, 50 | Reduced frameshift mutations (40%) | scielo.br |

| Norfloxacin (NOR) | TA98, TA102 | 25, 50 | Reduced oxidative DNA damage (37–50%) | scielo.br |

In Vitro and In Vivo Anticancer Research

Preliminary in vitro studies suggest that extracts containing this compound may possess anticancer properties. These extracts have demonstrated the ability to reduce cell proliferation in certain cancer cell lines. scirp.orgoncoscience.us Research indicates that this compound might selectively target aberrant tumor cells while showing less effect on normal healthy cells. The potential anticancer effects may be associated with various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and suppression of tumor metastasis. oncoscience.us Molecular docking studies have also evaluated the inhibitory properties of this compound against proteins like JAK1 and JAK2, suggesting potential in the treatment of gastric carcinoma. researchgate.net

Metabolic and Physiological System Regulation

This compound has been investigated for its influence on several metabolic and physiological processes.

Diuretic Mechanisms and Renal Physiology (e.g., cAMP pathway, vasopressin signaling)

Acmella oleracea, the source of this compound, is traditionally recognized for its diuretic properties. plos.orgresearchgate.net Scientific studies have explored the molecular mechanisms underlying this effect, particularly focusing on the renal handling of water and electrolytes. This compound has been shown to influence the urine concentrating mechanism. plos.orgresearchgate.net

Research indicates that this compound can reduce the basal phosphorylation level of the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of the nephron, a key transporter involved in the urine concentrating mechanism. plos.orgresearchgate.net This inhibition of NKCC2 activity is thought to contribute to increased natriuresis (sodium excretion) and kaliuresis (potassium excretion). researchgate.net

Furthermore, this compound has been observed to reduce the accumulation of aquaporin 2 (AQP2) at the apical plasma membrane of collecting duct cells. plos.orgnih.gov AQP2 is a water channel regulated by vasopressin (antidiuretic hormone), and its translocation to the membrane is crucial for water reabsorption. plos.orgphysiology.org By reducing AQP2 membrane expression, this compound may act as an "aquaretic," increasing the excretion of solute-free water. plos.orgnih.govmhmedical.com

At the cellular level, studies suggest that this compound's effects on renal function involve an interplay between intracellular calcium and cAMP. plos.orgnih.gov this compound has been shown to reduce or reverse basal and agonist-increased cAMP levels. plos.orgresearchgate.netnih.gov This inhibition of cAMP production negatively modulates the urine-concentrating mechanisms. plos.orgresearchgate.net

In vivo studies in mice have demonstrated that oral administration of this compound leads to a significant increase in urine output and urinary salt excretion, accompanied by a marked reduction in urine osmolality, supporting its diuretic potential. plos.orgresearchgate.net

Vasorelaxant Effects

Extracts of Spilanthes acmella (synonym: Acmella oleracea), containing this compound, have demonstrated vasorelaxant effects on pre-contracted rat thoracic aortas in vitro. ijpsjournal.commdpi.comnih.gov This effect appears to be dose-dependent. ijpsjournal.comnih.gov Studies suggest that the vasorelaxation induced by this compound is partly dependent on the presence of endothelium, indicating the involvement of endothelial-dependent pathways. mdpi.com

Mechanistic studies have shown that this compound-induced vasodilation involves the activation of gasotransmitters, such as nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), and potentially carbon monoxide (CO). mdpi.com Inhibition of the synthesis of these gasotransmitters significantly reduced the vasorelaxant effect. mdpi.com Additionally, the involvement of prostacyclin signaling pathways and potassium channels has been implicated. mdpi.com

Anti-obesity Actions (e.g., AMPK Activation, Inhibition of Lipogenesis)

Research has explored the potential anti-obesity effects of this compound, particularly in the context of high-fat diet-induced obesity. Studies in differentiated adipocytes (3T3-L1 cells) and obese mice have investigated its mechanisms of action. nih.govresearchgate.netdntb.gov.uanih.gov

This compound has been shown to significantly inhibit intracellular lipid accumulation in 3T3-L1 adipocytes. nih.govresearchgate.netdntb.gov.uanih.gov Mechanistically, it reduces the expression of lipogenesis-related proteins, including acetyl-CoA carboxylase (ACC) and fatty-acid synthase (FAS). nih.govresearchgate.netdntb.gov.uanih.gov Conversely, this compound has been found to increase the expression of carnitine palmitoyltransferase (CPT)1 and, importantly, activate AMP-activated protein kinase (AMPK) in adipocytes and the liver of obese mice. nih.govresearchgate.netdntb.gov.uanih.gov

Activation of AMPK plays a crucial role in regulating cellular energy metabolism and suppressing fatty acid synthesis. nih.govresearchgate.net By activating AMPK, this compound appears to promote lipolysis (breakdown of fats) and attenuate lipogenic and adipogenic transcription factors, thereby reducing triglyceride synthesis and inhibiting adipogenesis. nih.govresearchgate.netdntb.gov.uanih.gov

In high-fat diet-fed mice, this compound administration has been shown to decrease body weight gain, visceral adipose tissue weight, and adipocyte size. nih.govdntb.gov.uanih.gov It also attenuated obesity-induced hepatic lipid accumulation. nih.govresearchgate.net These findings suggest that this compound is a potential anti-obesity compound that can ameliorate obesity-related metabolic disorders. nih.govresearchgate.net

Immunomodulatory Responses

This compound and extracts from Spilanthes acmella have demonstrated immunomodulatory properties. researchgate.netnih.govnih.govinformaticsjournals.co.in Studies have investigated its effects on inflammatory responses, which are closely linked to immune function.

In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells) and pre-adipocytes have shown that this compound can attenuate inflammatory responses. researchgate.netdntb.gov.uanih.govresearchgate.netmdpi.comnih.gov It has been reported to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comnih.govresearchgate.net

Mechanistically, this compound's anti-inflammatory effects are associated with the inhibition of key signaling pathways, including the NF-κB pathway and MAPK signaling pathways (specifically JNK and p38). researchgate.netdntb.gov.uanih.govresearchgate.netmdpi.comnih.gov By inhibiting NF-κB activation, this compound can downregulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netdntb.gov.uanih.govresearchgate.netmdpi.comnih.gov

In vivo studies in rats have also indicated the immunomodulatory potential of Spilanthes acmella extracts, showing a significant increase in neutrophil adhesion, haemagglutinating antibody titre, and delayed type hypersensitivity response.

Pancreatic Lipase (B570770) Inhibition

Ethanolic extracts of Spilanthes acmella flowers have been investigated for their ability to inhibit pancreatic lipase activity in vitro. nih.govsciencescholar.usresearchgate.net Pancreatic lipase is a key enzyme involved in the digestion and absorption of dietary fats, making its inhibition a potential strategy for weight management.

Studies have demonstrated that these extracts can inhibit pancreatic lipase activity in a concentration-dependent manner. researchgate.net For instance, an inhibition of 40% was observed at a concentration of 2 mg/mL of the ethanolic extract. nih.govsciencescholar.us While the activity was compared to other substances and found to be less potent in some comparisons, the inhibitory effect was still noted. nih.gov The specific type of inhibition exerted by this compound on pancreatic lipase is an area of ongoing investigation. researchgate.net

Structure Activity Relationship Sar and Molecular Modeling of Spilanthol

Computational Approaches in Understanding Spilanthol's Bioactivity

Computational methods play a significant role in elucidating the mechanisms underlying this compound's bioactivity and identifying potential therapeutic targets. mdpi.com These in silico approaches can predict binding affinities, analyze molecular interactions, and explore complex biological networks. mdpi.comresearchgate.net

Molecular Docking Simulations for Target Binding

Molecular docking simulations are computational techniques used to predict the preferred binding orientation (pose) of a ligand (like this compound) to a receptor (such as a protein) and estimate the binding affinity. mdpi.comnih.gov This method helps to identify potential protein targets that this compound may interact with. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.com

Studies utilizing molecular docking have explored this compound's interactions with various targets. For instance, molecular docking simulations have indicated that this compound exhibits robust binding affinity to proteins in the TLR4 signaling pathway, such as IKKα and NF-kB1, suggesting a mechanism for its anti-neuroinflammatory effects. mdpi.comresearchgate.net this compound has also shown inhibitory potential against JAK1 and JAK2 proteins, which are targets for its cytotoxicity against cancer cells. adipogen.comresearchgate.netnih.gov Furthermore, molecular docking has suggested that this compound can act as a partial agonist for TRPV1 receptors and an agonist for CB2 receptors, potentially explaining its effects in conditions like Burning Mouth Syndrome. nih.govmdpi.com In the context of anti-malarial research, molecular docking revealed a robust binding affinity of this compound to Prostaglandin (B15479496) G/H synthase 2 (PTGS2). researchgate.net

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of the ligand-protein complex. mdpi.comnih.gov This allows for the investigation of the stability of the complex, conformational changes, and the nature of intermolecular interactions over time. mdpi.comresearchgate.netacs.orguzh.ch

MD simulations have been employed to further understand the interactions of this compound with its targets. For example, MD simulations have reinforced the findings from docking studies, demonstrating the inherent capability of this compound to bind with NF-kB1 and IKKα and analyzing the frequency of protein-ligand interactions over simulation periods. mdpi.com These simulations provide a dynamic view of how this compound interacts with its target proteins, offering deeper insights into the binding mechanisms.

Network Pharmacology Analysis for Disease Mechanisms

Network pharmacology is a holistic approach that integrates data from various sources to construct networks of drug-target-disease interactions. researchgate.netmedsci.orgfrontiersin.org This method helps to unravel the complex mechanisms by which a compound like this compound exerts its effects on biological systems and diseases. mdpi.comresearchgate.netresearchgate.net

Network pharmacology analysis has been used to predict the underlying mechanisms of this compound in various conditions. For instance, network pharmacology has predicted that this compound attenuates neuroinflammation in neurodegenerative diseases by suppressing the toll-like receptor signaling pathway. mdpi.comresearchgate.netdntb.gov.ua This approach highlights the multi-target nature of this compound's actions and its potential to modulate complex disease pathways.

Elucidation of Key Structural Determinants for Pharmacological Effects

The specific chemical structure of this compound, an N-alkylamide, is directly linked to its biological activities. Variations in the alkylamide chain, including its length and the degree and configuration of unsaturation, as well as stereochemical aspects, are critical determinants of its pharmacological profile. researchgate.netresearchgate.netcore.ac.uk

Influence of Alkylamide Chain Length and Degree of Unsaturation on Bioactivity

The fatty acid chain length and the number and position of double bonds within the alkylamide structure significantly influence the bioactivity of N-alkylamides, including this compound. researchgate.netresearchgate.net Studies on different N-alkylamides have shown that these structural features impact their efficacy in various biological assays. researchgate.netresearchgate.net For example, research on larvicidal N-alkylamides has indicated that chain length, the degree of unsaturation, and terminal methylation influence their potency. researchgate.netresearchgate.net The conjugated double bonds present in this compound's structure have been found to be necessary for certain activities, such as larvicidal effects. scielo.br

Stereochemical Considerations and Their Impact on Biological Activity

This compound exists as a specific stereoisomer, (2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide. wikipedia.orgnih.govperflavory.comevitachem.comuni.lunih.gov The E and Z configurations of the double bonds at positions 2, 6, and 8, respectively, are crucial aspects of its structure. The exact stereochemistry was defined through techniques like infrared evidence and comparison with related compounds. nih.govresearchgate.net The specific (2E,6Z,8E)-trienamide stereochemistry has been confirmed to be the active form by comparing its properties and biological activity with the isolated natural product. nih.govresearchgate.netuncg.edu While the general importance of stereochemistry in biological activity is well-established, specific detailed research findings directly linking alterations in this compound's stereochemistry to changes in its precise pharmacological effects were not extensively detailed in the provided search results beyond the confirmation of the active stereoisomer. However, the emphasis on the defined (2E,6Z,8E) configuration highlights its importance for the observed biological activities. evitachem.comnih.govresearchgate.net

Identification of Specific Biological Targets and Binding Affinities (e.g., Receptors, Enzymes, Ion Channels, Transcription Factors)

Research into the biological activities of this compound has identified a range of molecular targets, contributing to its diverse pharmacological effects, including analgesic, anti-inflammatory, and insecticidal properties. These targets encompass various classes of proteins, such as ion channels, enzymes, receptors, and transcription factors. Detailed investigations, often employing in silico techniques like molecular docking and dynamics simulations alongside in vitro assays, have provided insights into the interactions between this compound and these biological molecules, including estimations of binding affinities and functional consequences.

Ion Channels: this compound is known to interact with several ion channels, which is believed to underlie its sensory effects, such as tingling and numbing. Transient Receptor Potential (TRP) channels, particularly TRPA1, TRPV1, and TRPM8, have been identified as key targets. This compound is reported to activate TRPA1 and TRPV1 channels. biomol.comnih.gov While some studies suggest interaction with TRPM8, the nature and strength of this interaction can vary. escholarship.orgnih.govd-nb.info Structurally similar alkylamides are hypothesized to interact with 2-pore-domain potassium (K2P) channels, and this compound is also thought to interact with these channels, potentially leading to depolarization and enhanced sensory responses. nih.gov Furthermore, this compound has been shown to affect the Na-K-2Cl symporter (NKCC2) and the water channel aquaporin 2 (AQP2) in kidney cells, impacting the urine concentrating mechanism. mdpi.complos.orgnih.gov

Enzymes: Several enzymes have been identified as targets or modulated by this compound. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory pathways, are downregulated by this compound, leading to reduced production of nitric oxide (NO) and prostaglandins. scielo.brwikipedia.orgnih.govnih.govacs.org This inhibition occurs at both the mRNA and protein levels. acs.org Molecular docking studies have indicated robust binding affinity between this compound and Prostaglandin G/H synthase 2 (PTGS2), which is COX-2. researchgate.net this compound has also been reported to inhibit major human cytochrome P450 enzymes involved in drug metabolism in vitro. scielo.br Pancreatic lipase (B570770) is another enzyme that this compound has been shown to inhibit. biomol.com Additionally, this compound, potentially after conversion to this compound endoperoxide (SPLE), has been linked to the inhibition of Peroxiredoxin 3 (Prx3). biomol.com

Receptors: this compound's interactions extend to several receptor types. Network pharmacology and molecular docking studies suggest that this compound attenuates neuroinflammation by suppressing the toll-like receptor 4 (TLR4) signaling pathway, demonstrating robust binding affinities with key proteins in this pathway. mdpi.comresearchgate.net Cannabinoid receptors, specifically CB1 and CB2, have also been explored as potential targets, with some studies indicating that this compound may interact with these receptors. biomol.comwikipedia.org The antihypertensive effect of this compound was blocked by a CB1 antagonist, suggesting involvement of this receptor. wikipedia.org Molecular docking evaluations further support the potential interaction of alkylamides, including this compound, with CB1, CB2, and TRPV1 receptors. researchgate.net In the context of anti-obesity effects, it has been suggested that this compound might promote energy consumption by increasing the affinity of leptin for its receptor. mdpi.com

Transcription Factors: this compound has demonstrated the ability to inhibit the activation of several inflammatory transcription factors. Transcription factor array experiments have revealed that this compound suppresses the activation of NFκB, ATF4, FOXO1, IRF1, ETS, and AP-1. wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov The inhibition of NFκB is considered a central mechanism for this compound's anti-inflammatory effects, as NFκB plays a pivotal role in regulating the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6. nih.govacs.orgnih.gov In the context of adipogenesis, transcription factors such as C/EBP, PPARγ, and SREBP regulate pre-adipocyte differentiation, and while not direct binding targets in the same way as inflammatory TFs, their downstream effects are relevant to this compound's impact on adipocyte biology. mdpi.com

Detailed Research Findings and Binding Data:

Molecular docking and simulation studies have provided quantitative estimates of binding affinities for some targets. For instance, studies investigating this compound's potential in neurodegenerative diseases predicted robust binding affinities between this compound and key proteins in the TLR4 pathway. mdpi.comresearchgate.net Specifically, binding free energies were calculated for interactions with IKKα and NF-kB1, showing stronger affinity compared to their inhibitors in silico studies. mdpi.com Molecular docking also predicted a robust binding affinity of -27.196 kJ/mol for this compound with Prostaglandin G/H synthase 2 (PTGS2), suggesting its potential as an anti-malarial candidate by targeting this enzyme. researchgate.net

Functional assays have provided IC50 values indicating the concentration at which this compound inhibits the activity of certain targets or processes. For example, this compound inhibited nitric oxide production in LPS-activated murine macrophages with significant effects observed. acs.org While specific IC50 values for TRP channel activation are not consistently reported as binding affinities, studies demonstrate that micromolar concentrations of this compound can elicit responses in neurons expressing these channels. nih.gov Cytotoxicity assays on HEK293 cells determined an IC50 of 260 µg/mL for this compound after 24 hours, indicating the concentration at which it causes 50% cell death in this specific cell line. plos.orgnih.govsemanticscholar.org Anti-malarial activity against Plasmodium falciparum strains showed IC50 values ranging from 5.8 to 41.4 µg/ml depending on the strain. scielo.br

The interaction with ion channels at the neuromuscular junction is proposed to inhibit nerve impulse transmission, leading to muscle relaxation, which contributes to its anti-wrinkle effect. professionalbeauty.co.uk This interaction with ion channels at nerve endings is also linked to its local anesthetic and analgesic properties.

Here is a summary of some identified targets and associated data:

| Target Class | Specific Target | Nature of Interaction | Relevant Data / Findings | Source(s) |

| Ion Channel | TRPA1 (Transient Receptor Potential Ankyrin 1) | Activation | Involved in sensory effects (tingling, numbing). | biomol.comnih.gov |

| Ion Channel | TRPV1 (Transient Receptor Potential Vanilloid 1) | Activation | Involved in sensory effects and vasodilation. biomol.comsemanticscholar.org Blocked by antagonist in vivo study. | biomol.comnih.govwikipedia.org |

| Ion Channel | TRPM8 (Transient Receptor Potential Melastatin 8) | Interaction/Modulation | Hypothesized interaction based on structural similarity to sanshool. nih.gov | escholarship.orgd-nb.infonih.gov |